

potential hazards and toxicity of 3-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Bromomethyl)pyridine

Cat. No.: B1585428

[Get Quote](#)

An In-depth Technical Guide to the Potential Hazards and Toxicity of **3-(Bromomethyl)pyridine** Hydrobromide

Executive Summary

3-(Bromomethyl)pyridine, particularly in its more stable hydrobromide salt form, is a vital heterocyclic building block in medicinal chemistry and organic synthesis.^[1] Its utility, however, is matched by significant potential hazards stemming from its chemical reactivity. This guide provides a comprehensive technical overview of the toxicological profile and associated risks of **3-(bromomethyl)pyridine** hydrobromide. We will delve into its physicochemical properties, the mechanistic basis of its toxicity as a potent alkylating agent, its known hazardous effects, and detailed protocols for risk mitigation. This document is intended for researchers, chemists, and safety professionals engaged in the handling and application of this compound, emphasizing a proactive approach to safety through a deep understanding of its chemical nature.

Chemical Identity and Physicochemical Properties

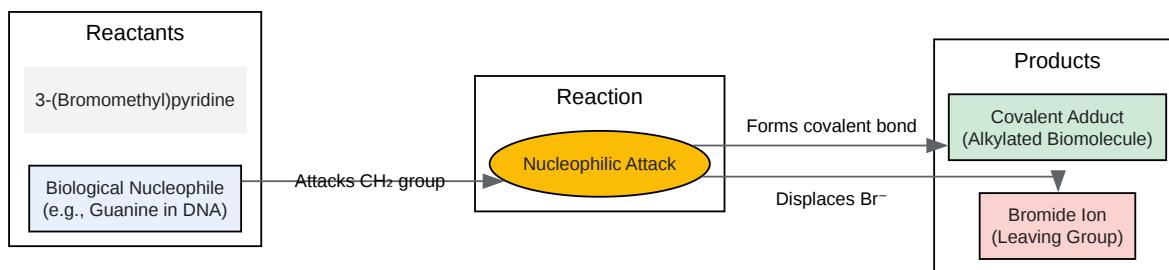
Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. **3-(Bromomethyl)pyridine** is most commonly supplied and handled as its hydrobromide salt to enhance stability.

Table 1: Physicochemical Properties of **3-(Bromomethyl)pyridine** Hydrobromide

Property	Value	Source(s)
Chemical Name	3-(Bromomethyl)pyridine hydrobromide	[2]
Synonyms	3-Picoly Bromide Hydrobromide	[3]
CAS Number	4916-55-6	
Molecular Formula	C ₆ H ₆ BrN · HBr	
Molecular Weight	252.93 g/mol	[2]
Appearance	White to off-white solid/powder	[3]
Melting Point	150 - 155 °C	
Boiling Point	Not available (decomposes)	
Solubility	Soluble in some organic solvents.[4]	[4]
Stability	Stable under normal, dry conditions.[5]	[5]

This compound is a solid at room temperature, which can mitigate risks associated with volatile liquids, but the potential for dust formation during handling presents a significant inhalation hazard.[2]

The Core of the Hazard: Reactivity and Mechanism of Toxicity


The primary driver of **3-(bromomethyl)pyridine**'s toxicity is the bromomethyl group attached to the pyridine ring. This functionality renders the molecule a potent alkylating agent.

The Alkylating Agent Hypothesis

Alkylating agents are reactive compounds that introduce an alkyl group into other molecules.[6] [7] In a biological context, this is particularly dangerous as they can covalently bond to nucleophilic sites on critical biomolecules, including DNA, RNA, and proteins.[8] The

bromomethyl group (-CH₂Br) is an excellent electrophile because bromide is a good leaving group. The pyridine ring further activates this position.

The mechanism involves the nucleophilic attack by a biological macromolecule on the methylene carbon, displacing the bromide ion. This process, known as S_N2 substitution, results in the formation of a stable, covalent bond that can irreversibly alter the structure and function of the target molecule.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of toxicity via alkylation.

Toxicological Consequences of Alkylation

When the nucleophile is a base in a DNA strand (typically the N7 position of guanine), the consequences can be severe.[9]

- **DNA Damage:** Alkylation can lead to DNA strand breakage, cross-linking, and base mispairing during replication.[6][7]
- **Cytotoxicity:** If the DNA damage is extensive, it can trigger programmed cell death (apoptosis), leading to cell death. This is particularly true for rapidly dividing cells, which explains the severe effects on skin, mucous membranes, and bone marrow.[6][9]
- **Mutagenicity and Carcinogenicity:** By altering the genetic code, alkylating agents are often mutagenic and, consequently, may be carcinogenic with chronic exposure.[6][8] Although

specific carcinogenicity data for **3-(bromomethyl)pyridine** is lacking, this potential must be assumed based on its mechanism.[5]

Comprehensive Toxicological Profile

The hazardous nature of **3-(bromomethyl)pyridine** hydrobromide is well-documented in safety data sheets, which classify it as a multi-hazard substance.[5]

Table 2: Summary of Known Hazards and GHS Classifications

Hazard Type	GHS Classification	Description of Effects	Source(s)
Acute Oral Toxicity	Category 4	Harmful if swallowed.	[5]
Acute Dermal Toxicity	Category 4	Harmful in contact with skin.	[5]
Acute Inhalation Toxicity	Category 4	Harmful if inhaled. The solid can form dust which is easily inhaled.	[5]
Skin Corrosion	Category 1B	Causes severe skin burns and blistering upon contact. The damage is defined as irreversible necrosis through the epidermis and into the dermis.	[5] [11] [10]
Eye Damage	Category 1	Causes serious, potentially irreversible eye damage. It is also noted to be a lachrymator (tear-inducing agent). [11]	[5] [11]
Respiratory Irritation	STOT-SE Category 3	May cause respiratory irritation, leading to coughing and shortness of breath.	[12]

STOT-SE: Specific Target Organ Toxicity - Single Exposure

The toxicological properties have not been fully investigated, meaning other long-term effects like carcinogenicity or reproductive toxicity are currently unknown but should be presumed possible given the alkylating mechanism.[\[5\]](#)

Risk Assessment and Management

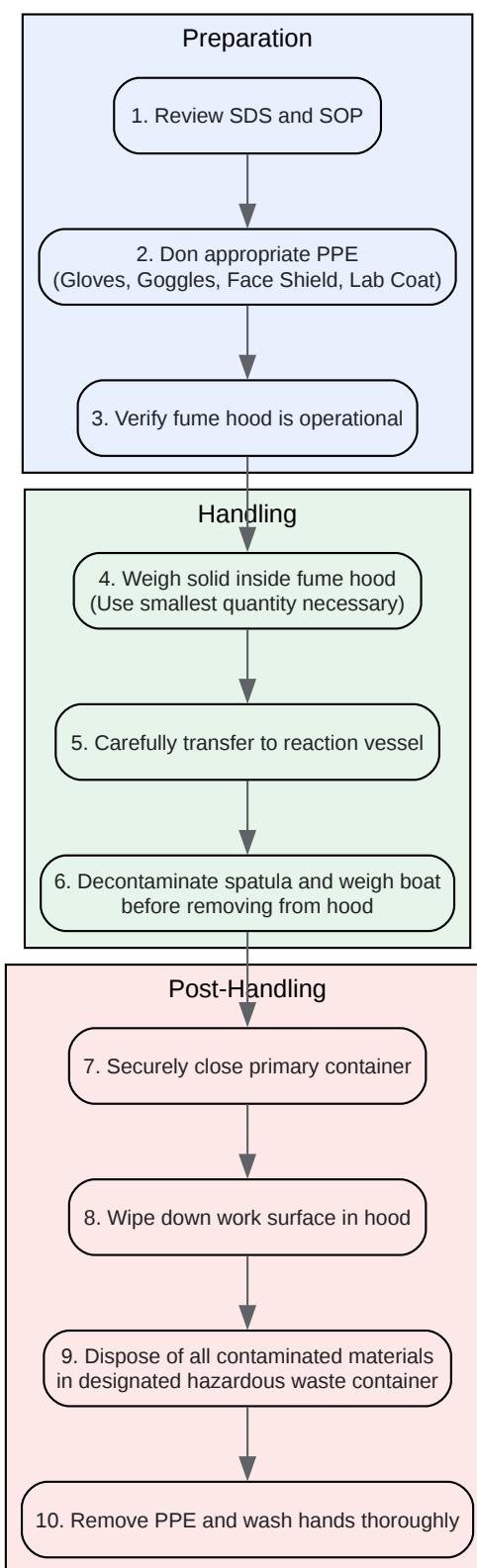
Effective management of the risks associated with **3-(bromomethyl)pyridine** hydrobromide requires a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary objective is to prevent any contact or inhalation.

- Chemical Fume Hood: All handling of the solid compound must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[13]
- Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[2]
- Safety Equipment: Eyewash stations and safety showers must be immediately accessible in the work area.

Personal Protective Equipment (PPE)


Given the severe corrosive nature of the compound, a comprehensive PPE protocol is mandatory.

- Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after handling the material.[13]
- Eye/Face Protection: Chemical safety goggles and a full-face shield are required to protect against dust particles and splashes.[2]
- Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron or suit should be worn.
- Respiratory Protection: If there is a risk of exceeding exposure limits or if dust cannot be controlled at the source, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P3) is necessary.

Standard Operating Procedures (SOPs)

Adherence to strict protocols is essential for safety. The following workflows should be adopted as standard practice.

Workflow for Safe Handling and Use

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for safely handling **3-(bromomethyl)pyridine HBr**.

Storage Protocol

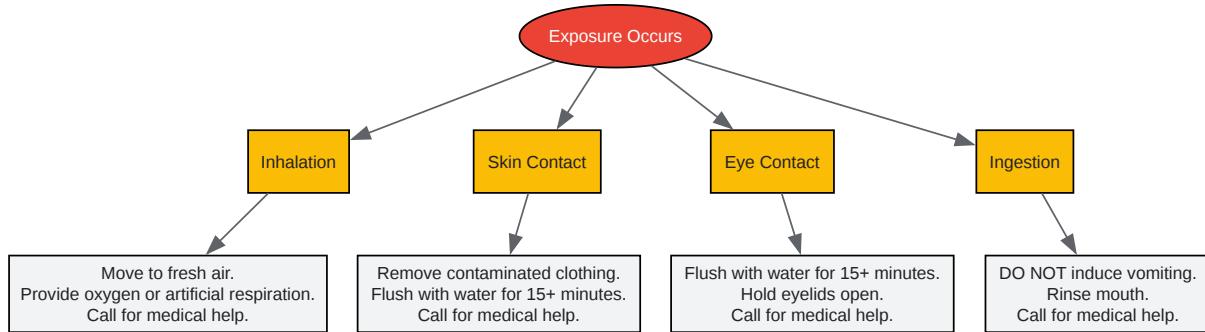
- Store in a tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive and toxic materials.[\[2\]](#)
- Keep away from incompatible materials, particularly strong oxidizing agents.[\[5\]](#)
- The storage area should be locked and clearly labeled.[\[11\]](#)

Spill Cleanup Protocol

- Evacuate: Immediately evacuate non-essential personnel from the spill area.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
- PPE: Don full PPE, including respiratory protection.
- Contain: Do not add water. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.
- Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste. Avoid creating dust.
- Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
- Report: Report the incident to the appropriate safety officer.

Waste Disposal Protocol

- All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous.
- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[11\]](#) Do not dispose of down the drain.[\[2\]](#)


Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

First-Aid Measures

A rapid response is crucial due to the compound's corrosive nature.

- Inhalation: Immediately move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[13]
- Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

[Click to download full resolution via product page](#)

Caption: Decision tree for first aid response to exposure.

Firefighting Measures

- Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

- Hazards from Combustion: Thermal decomposition can produce highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen bromide.[5]
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and decomposition products.[13]

Conclusion

3-(Bromomethyl)pyridine hydrobromide is a paradigmatic example of a functionally useful yet highly hazardous laboratory chemical. Its utility in synthesis is derived from the same chemical property that defines its toxicity: its potent activity as an alkylating agent. This reactivity leads to a profile of acute hazards including severe corrosion to skin and eyes, respiratory irritation, and harm if ingested, inhaled, or absorbed dermally. While specific long-term toxicity data is limited, the mechanistic understanding of alkylating agents compels a cautious approach, assuming potential for mutagenicity and carcinogenicity.

For professionals in research and drug development, a comprehensive understanding of these risks is not merely a regulatory requirement but a fundamental component of scientific responsibility. Strict adherence to engineering controls, diligent use of personal protective equipment, and unwavering execution of standardized protocols are non-negotiable. By integrating this knowledge into daily practice, the significant risks posed by **3-(bromomethyl)pyridine** hydrobromide can be effectively managed, enabling its continued use in scientific advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsoc [chemsrc.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 3-(Bromomethyl)pyridine Hydrobromide | 4916-55-6 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]

- 4. 3-(Bromomethyl)pyridine Manufacturer & Supplier China | Properties, Safety, Uses, MSDS, Price – High Quality Chemical Exporter [pipzine-chem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. schc.org [schc.org]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [potential hazards and toxicity of 3-(bromomethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585428#potential-hazards-and-toxicity-of-3-bromomethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com